molecular formula C11H10F3NO4 B1404244 n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine CAS No. 921623-36-1

n-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine

Cat. No.: B1404244
CAS No.: 921623-36-1
M. Wt: 277.2 g/mol
InChI Key: GJFULTNUXJXXSV-UHFFFAOYSA-N
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Description

N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine is a chemical compound known for its unique properties and diverse applications in scientific research. This compound features a trifluoroethoxy group attached to a benzoyl moiety, which is further linked to glycine. Its structure imparts specific chemical and physical characteristics that make it valuable in various fields, including organic synthesis, medicinal chemistry, and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with glycine in the presence of coupling reagents. Commonly used reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond between the benzoic acid and glycine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,2,2-Trifluoroethoxy)benzoyl]alanine
  • N-[4-(2,2,2-Trifluoroethoxy)benzoyl]valine
  • N-[4-(2,2,2-Trifluoroethoxy)benzoyl]leucine

Uniqueness

N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine is unique due to its specific trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics differentiate it from other similar compounds and make it particularly valuable in drug discovery and medicinal chemistry .

Properties

IUPAC Name

2-[[4-(2,2,2-trifluoroethoxy)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO4/c12-11(13,14)6-19-8-3-1-7(2-4-8)10(18)15-5-9(16)17/h1-4H,5-6H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFULTNUXJXXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739537
Record name N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-36-1
Record name N-[4-(2,2,2-Trifluoroethoxy)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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